Perfluoro-2-methyl-3-ethylpentane
Overview
Description
Perfluoro-2-methyl-3-ethylpentane is a chemical compound with a molecular weight of 438 . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of Perfluoro-2-methyl-3-ethylpentane and its reactions are not well-documented in the available literature .Molecular Structure Analysis
The molecular structure analysis of Perfluoro-2-methyl-3-ethylpentane is not well-documented in the available literature .Chemical Reactions Analysis
Perfluoro-2-methyl-3-ethylpentane can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction . Photolysis is the dominant loss pathway of Perfluoro-2-methyl-3-ethylpentane in the troposphere .Physical And Chemical Properties Analysis
Perfluoro-2-methyl-3-ethylpentane has a boiling point of 103.2 °C and a melting point of -70 °C . It has a partition coefficient (log Kow) of 6.5, a density of 1.839 g/ml, and a viscosity of 2.95 mPa s .Scientific Research Applications
Energy Conversion Applications
Perfluoro-2-methyl-3-ethylpentane, identified as PP80 (C8F18), is notable for its application in energy conversion systems. Specifically, it is used as a working fluid in Organic Rankine Cycle (ORC) power systems, which are employed for medium and high-temperature operations. This makes PP80 a significant component in the field of renewable energy and sustainable power generation (Stelt & Colonna, 2014).
Electronic Industry Applications
In the electronic industry, PP80 serves a crucial role in component testing. Its unique properties likely offer benefits in testing under extreme conditions or in the presence of sensitive materials, although the specific applications in electronics testing are not detailed in the available literature.
Chemical Industry Applications
PP80 is utilized in the chemical industry as a hazardous reaction suppressant. This application suggests its effectiveness in managing or reducing risks associated with volatile or dangerous chemical reactions.
Oil and Gas Industry Applications
The compound finds use as a tracer in the oil and gas industry. Tracers are essential for monitoring and analyzing the movement of substances through reservoirs, helping in the exploration and management of oil and gas resources.
Environmental Impact
A study on the atmospheric fate and impact of related perfluorinated compounds indicates that these substances, including perfluoro-2-methyl-3-pentanone, have a negligible impact on global warming due to their relatively short atmospheric lifetimes and low global warming potentials (Ren et al., 2019).
Future Directions
Perfluoro-2-methyl-3-ethylpentane can be used as working fluids in energy conversion applications, like organic Rankine cycle (ORC) power systems operating at medium and high temperatures . Other areas of use are in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as tracers in the oil and gas industry .
properties
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18/c9-1(3(11,12)7(21,22)23,4(13,14)8(24,25)26)2(10,5(15,16)17)6(18,19)20 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHXOADCFUOTIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF(C2F5)CF(CF3)2, C8F18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880120 | |
Record name | Perfluoro-2-methyl-3-ethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-2-methyl-3-ethylpentane | |
CAS RN |
354-97-2 | |
Record name | Perfluoro-2-methyl-3-ethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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